7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acridine derivatives, including those related to 7-Bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid, often involves the Pfitzinger reaction. This reaction is pivotal in obtaining new 1,3-dihydroxyacridine-9-carboxylic acids from precursors like methylphloroglucinol. Subsequent reactions, such as bromination and azo-coupling, further modify these compounds. The use of computer simulations aids in predicting the pharmacokinetic and toxic properties of these synthesized compounds (Melyshenkova, Kuznetsov, Ruchkina, & Kobrakov, 2018).
Applications De Recherche Scientifique
Photoactive Precursors in Neurotransmitter Release
A study by Piloto et al. (2013) investigated acridine, specifically 9-Bromomethylacridine, as a photochemically removable protecting group for neurotransmitter amino acids. This compound showed potential in releasing active neurotransmitter molecules upon irradiation, suggesting its application in controlled drug delivery and neurotransmitter release studies (Piloto et al., 2013).
Cholinesterase Inhibition and Alzheimer's Disease
Korábečný et al. (2010) designed a tacrine-based cholinesterase inhibitor, a derivative of 7-methoxy-1,2,3,4-tetrahydroacridin-9-amine, for Alzheimer's disease treatment. This compound interacts with human acetylcholinesterase and butyrylcholinesterase, indicating its potential application in Alzheimer's disease research (Korábečný et al., 2010).
Spin Labeling in Peptide and Protein Chemistry
Tominaga et al. (2001) introduced a novel protected spin-labeled beta-amino acid, potentially useful in peptide and protein chemistry. This work shows the compound's application in structural studies and its potential in a wide range of chemical and biological applications (Tominaga et al., 2001).
Synthesis of New Derivatives
Melyshenkova et al. (2018) synthesized new 1,3-dihydroxyacridine-9-carboxylic acids, exploring their potential pharmacokinetic and toxic properties. This research highlights the role of acridine derivatives in developing new pharmacologically relevant compounds (Melyshenkova et al., 2018).
Enzyme Inhibitory Activity in Alzheimer's Disease
Recanatini et al. (2000) investigated a series of 9-amino-1,2,3,4-tetrahydroacridine derivatives as acetylcholinesterase inhibitors, related to tacrine, for Alzheimer's disease treatment. This study provides insights into the structural-activity relationships of these inhibitors, underscoring their potential in treating neurological disorders (Recanatini et al., 2000).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXRKMNRRUIKBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)Br)C(=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351807 |
Source
|
Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37509-14-1 |
Source
|
Record name | 7-bromo-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.